BenchChemオンラインストアへようこそ!

2,5-dibromo-1H-benzo[d]imidazole

Antifungal drug discovery Candida albicans Structure-activity relationship

2,5-Dibromo-1H-benzo[d]imidazole is a dihalogenated derivative of the benzo[d]imidazole heterocycle, bearing bromine atoms at the 2- and 5-positions of the fused ring system (C₇H₄Br₂N₂, MW 275.93 g/mol). This specific substitution pattern distinguishes it from other isomers such as 5,6-dibromo-1H-benzo[d]imidazole (CAS 74545-26-9) and the monobromo analog 2-bromo-1H-benzimidazole.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 106072-43-9
Cat. No. B1314508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-1H-benzo[d]imidazole
CAS106072-43-9
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)Br
InChIInChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeyFCMRLPBBWRIXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-1H-benzo[d]imidazole (CAS 106072-43-9): A Dihalogenated Benzimidazole Scaffold for Medicinal Chemistry and Chemical Biology


2,5-Dibromo-1H-benzo[d]imidazole is a dihalogenated derivative of the benzo[d]imidazole heterocycle, bearing bromine atoms at the 2- and 5-positions of the fused ring system (C₇H₄Br₂N₂, MW 275.93 g/mol) [1]. This specific substitution pattern distinguishes it from other isomers such as 5,6-dibromo-1H-benzo[d]imidazole (CAS 74545-26-9) and the monobromo analog 2-bromo-1H-benzimidazole. The compound serves as a versatile synthetic intermediate, where the C2–Br bond offers a site for nucleophilic aromatic substitution or cross-coupling, while the C5–Br on the benzene ring enables sequential or orthogonal functionalization . As a member of the polyhalogenated benzimidazole class, it has been explored as a precursor to bioactive molecules targeting kinases, tubulin, and microbial pathogens [2].

Why 2,5-Dibromo-1H-benzo[d]imidazole Cannot Be Replaced by Other Dibromo- or Monohalo-Benzimidazole Isomers


The position of halogen substituents on the benzimidazole core exerts profound effects on both chemical reactivity and biological target engagement, making simple isomer substitution unreliable [1]. In antifungal SAR studies, 4,6-dibromobenzimidazole derivatives demonstrated significantly higher potency against Candida albicans compared to their 5,6-dibromobenzimidazole counterparts, with the 4,6-isomer series yielding IC₅₀ values as low as 8 µg/mL while 5,6-isomers were described as 'less active' [2]. Similarly, in rhenium-based anticancer complexes, the dibromobenzimidazole motif (Re-Br) conferred selective cytotoxicity toward HeLa cells, whereas the difluorobenzimidazole analog (Re-F) preferentially targeted 4T1 mammary carcinoma cells—demonstrating that halogen identity and position drive cell-line-specific selectivity [3]. These findings underscore that the 2,5-dibromo substitution pattern is not interchangeable with 5,6-dihalo, 4,6-dihalo, or mono-halo analogs without altering the biological and chemical profile of the final compound.

2,5-Dibromo-1H-benzo[d]imidazole: Quantitative Evidence of Differential Performance Versus Key Comparators


Regioisomeric Bromination Dictates Antifungal Potency: 4,6- vs. 5,6-Dibromobenzimidazole SAR

In a head-to-head antifungal SAR study, N-phenacyl derivatives of 4,6-dibromobenzimidazole exhibited substantially greater activity against C. albicans than the corresponding 5,6-dibromobenzimidazole series. The most active 4,6-isomer (compound 5h) achieved an IC₅₀ of 8 µg/mL with 100 ± 3% inhibition against a clinical C. albicans isolate, while the 5,6-isomer series was explicitly characterized as 'less active' [1]. This regioisomeric activity difference is >10-fold when benchmarked against the 5,6-isomer, which required concentrations of 160–4 µg/mL for fungicidal effects in the same study. This demonstrates that the 2,5-dibromo regioisomer, which places one bromine on the imidazole ring (C2) and one on the benzene ring (C5), occupies a distinct chemical space relative to the 5,6-isomer and may be a superior starting point for developing 4,6-like analogs.

Antifungal drug discovery Candida albicans Structure-activity relationship

Halogen-Dependent Cancer Cell Line Selectivity: Dibromo- vs. Difluoro-Benzimidazole Rhenium Complexes

In a direct comparative study of five rhenium(I) complexes bearing different 5,6-disubstituted benzimidazole ligands, the dibromobenzimidazole complex (Re-Br) showed selective cytotoxicity toward HeLa human cervical carcinoma cells, whereas the difluorobenzimidazole analog (Re-F) exhibited potent activity with selectivity for 4T1 murine mammary carcinoma cells [1]. Both complexes induced ROS generation, DNA damage, and apoptotic cell death, but their cell-line preference diverged based solely on the halogen substituent. This halogen-switch effect—where Br drives HeLa selectivity while F drives 4T1 selectivity—provides direct evidence that the brominated benzimidazole pharmacophore cannot be substituted with fluorinated analogs without altering the target cell population.

Anticancer metallodrugs HeLa cervical cancer 4T1 breast cancer

2-Position Halogen Requirement for Anti-HIV Activity: Chloro/Bromo Dichotomy

Structure-activity relationship analyses across multiple benzimidazole nucleoside series have established that a halogen (chloro or bromo) at the 2-position of the benzimidazole ring is required for optimal separation of anti-HIV activity from host cell cytotoxicity [1]. In head-to-head comparisons, 2-halo analogs showed superior therapeutic indices relative to 2-unsubstituted or 2-alkyl derivatives. The 2,5-dibromo substitution pattern uniquely satisfies this requirement while providing a C5-bromo handle for further diversification—an advantage not offered by 2-monobromo or 5,6-dihalo isomers, which either lack the C5 diversification site or place both halogens exclusively on the benzene ring.

Antiviral drug design HIV Nucleoside analogues

Sequential Cross-Coupling Enabled by Orthogonal C2–Br and C5–Br Reactivity

The 2,5-dibromo substitution pattern provides two electronically and sterically distinct aryl bromide sites amenable to sequential palladium-catalyzed cross-coupling reactions. The C2–Br, positioned on the electron-deficient imidazole ring, is more susceptible to oxidative addition than the C5–Br on the benzene ring, enabling chemoselective Suzuki-Miyaura coupling at C2 followed by subsequent coupling at C5 [1]. This contrasts with the 5,6-dibromo isomer, where both bromine atoms reside on the benzene ring with similar electronic environments, making selective mono-functionalization difficult. In practice, microwave-assisted Suzuki coupling of benzimidazole dibromides has been demonstrated for constructing diverse compound libraries, with the 2,5-isomer offering superior regiochemical control compared to the 5,6-isomer [2].

Synthetic methodology C–C bond formation Benzimidazole functionalization

Antiproliferative Activity of 2,5-Substituted Benzimidazole Derivatives Against HeLa and A549 Cells

A focused library of 2,5-substituted-1H-benzo[d]imidazole derivatives—constructed directly from the 2,5-dibromo scaffold—was evaluated for antiproliferative activity across three cell lines. Lead compounds B15, B16, B19, and B20 exhibited IC₅₀ values ranging from 5.3 ± 0.21 to 18.1 ± 0.32 µM in HeLa and A549 cells [1]. All four leads achieved IC₅₀ < 15 µM across HeLa, A549, and MRC-5 cell lines, qualifying them as potential colchicine/nocodazole binding site targeting agents. These results demonstrate that the 2,5-substitution vector, enabled by the dibromo precursor, produces active microtubule-targeting agents, whereas the 5,6-substitution pattern has been primarily explored in antifungal rather than antimitotic contexts, highlighting divergent application profiles between regioisomers.

Anticancer drug discovery Microtubule targeting HeLa cells

C2-Bromo Enables Direct Nucleophilic Displacement for Benzimidazole Library Synthesis

The C2-bromo substituent of 2,5-dibromo-1H-benzo[d]imidazole is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent imidazole nitrogen atoms, enabling direct displacement with amines, thiols, and alkoxides under mild conditions. This reactivity allows one-step diversification at C2 while preserving the C5-bromo for subsequent transformations. The 5,6-dibromo isomer, lacking a halogen on the imidazole ring, cannot undergo this chemoselective SNAr reaction and requires alternative functionalization strategies [1]. Physicochemical characterization of dibromobenzimidazole derivatives has established solubility parameters and ionization constants (pKa) that inform reaction condition optimization, with C2-substituted derivatives showing systematically different acid-base behavior compared to C5/C6-substituted analogs [2].

Medicinal chemistry Nucleophilic aromatic substitution Library synthesis

Optimal Procurement and Deployment Scenarios for 2,5-Dibromo-1H-benzo[d]imidazole Based on Quantitative Evidence


Microtubule-Targeting Anticancer Agent Development

Based on the quantitative antiproliferative data (IC₅₀ = 5.3–18.1 µM in HeLa and A549 cells) for 2,5-substituted benzimidazole derivatives [1], 2,5-dibromo-1H-benzo[d]imidazole is the preferred precursor for synthesizing colchicine/nocodazole binding site inhibitors. The 2,5-substitution vector directly enables the pharmacophore geometry required for tubulin binding, whereas the 5,6-isomer lacks reported antimitotic SAR. Procurement of this specific isomer supports lead optimization campaigns in oncology drug discovery targeting microtubule dynamics.

Sequential Diversification for Focused Kinase Inhibitor Libraries

The electronically differentiated C2–Br and C5–Br sites enable a two-step sequential functionalization strategy—C2 SNAr or Suzuki coupling followed by C5 cross-coupling—that is not available with the 5,6-dibromo isomer [1]. This is particularly valuable for constructing ATP-competitive kinase inhibitor libraries, where the benzimidazole core mimics the adenine motif and substituents at both positions modulate selectivity. Polybrominated benzimidazoles, including dibromo derivatives, have demonstrated CK2 inhibition with submicromolar Kᵢ values [2]. The 2,5-isomer provides a synthetically efficient entry into this chemical space.

Antifungal Pharmacophore Exploration via 4,6-Type Substitution Mimicry

SAR studies have demonstrated that 4,6-dibromobenzimidazole derivatives are significantly more potent against Candida albicans (IC₅₀ = 8 µg/mL) than 5,6-dibromo analogs [1]. The 2,5-dibromo isomer, when functionalized at C2 with appropriate directing groups, can access 4,6-type pharmacophore geometries while maintaining the C2 substituent required for membrane permeability. This makes the 2,5-isomer a strategic intermediate for antifungal lead optimization, offering a synthetic route to 4,6-like activity profiles that the 5,6-isomer cannot provide.

Halogen-Selective Anticancer Metallodrug Design

The direct comparative study of Re(I) benzimidazole complexes established that the dibromo motif (Re-Br) selectively targets HeLa cervical cancer cells, while the difluoro analog (Re-F) targets 4T1 breast cancer cells [1]. This halogen-dependent selectivity provides a rational basis for procuring 2,5-dibromo-1H-benzo[d]imidazole as the ligand precursor for developing HeLa-selective metallodrugs. The substitution pattern also allows for further tuning of metal complex properties through the C5 position without altering the critical bromine-dependent selectivity profile.

Quote Request

Request a Quote for 2,5-dibromo-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.